molecular formula C7H13NO2 B144306 3,3-Diethoxypropanenitrile CAS No. 2032-34-0

3,3-Diethoxypropanenitrile

Cat. No. B144306
CAS RN: 2032-34-0
M. Wt: 143.18 g/mol
InChI Key: WBOXEOCWOCJQNK-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A 100-mL round-bottom flask was charged with 3,3-diethoxypropanenitrile (0.600 g, 4.19 mmol), cyclopropylhydrazine di-hydrochloride (0.610 g, 4.21 mmol) and ethanol (20 mL), and the resulting solution stirred for 18 h at 80° C. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol) to afford 1-cyclopropyl-1H-pyrazol-5-amine (0.206 g, 36%) as light yellow oil. MS (ESI, pos. ion) m/z 124 [M+H]+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][C:6]#[N:7])C.Cl.Cl.[CH:13]1([NH:16][NH2:17])[CH2:15][CH2:14]1>C(O)C>[CH:13]1([N:16]2[C:6]([NH2:7])=[CH:5][CH:4]=[N:17]2)[CH2:15][CH2:14]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)OC(CC#N)OCC
Name
Quantity
0.61 g
Type
reactant
Smiles
Cl.Cl.C1(CC1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 18 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)N1N=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 0.206 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.